

An In-depth Technical Guide to 3,3-Dimethyl-1,4-pentadiene

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Compound of Interest

Compound Name: 3,3-Dimethyl-1,4-pentadiene

Cat. No.: B072964

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IUPAC Name: 3,3-dimethylpenta-1,4-diene CAS Number: 1112-35-2 Chemical Formula: C₇H₁₂

This guide provides a comprehensive overview of **3,3-Dimethyl-1,4-pentadiene**, a colorless liquid organic compound. As an unsaturated hydrocarbon, it is classified as a diene, containing two carbon-carbon double bonds.[1] The molecule features a symmetrical structure with two methyl groups attached to the central carbon (C3) of the pentadiene chain.[1] This unique structure, being the simplest diene that cannot conjugate through simple double bond migration, makes it a compound of interest for mechanistic studies and as a versatile intermediate in organic synthesis.[2] Its applications span the synthesis of vitamins, pharmaceuticals, and polymers.[1]

Physicochemical and Molecular Data

Quantitative data for **3,3-Dimethyl-1,4-pentadiene** has been aggregated from various chemical databases. The following tables summarize its key physical properties, molecular identifiers, and computed thermodynamic values.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	96.17 g/mol	[1] [3] [4]
Boiling Point	78.1°C at 760 mmHg	[1] [3]
Density	0.715 g/cm ³	[1] [3]
Refractive Index	1.418	[1]
Vapor Pressure	104 mmHg at 25°C	[1] [3]
Appearance	Colorless Liquid	[1]

Table 2: Molecular Identifiers and Descriptors

Identifier	Value	Source
IUPAC Name	3,3-dimethylpenta-1,4-diene	[5]
CAS Number	1112-35-2	[1] [3] [5] [6]
Molecular Formula	C ₇ H ₁₂	[1] [3] [5] [6] [7]
InChI	InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3	[4] [5] [6]
InChIKey	BHZUNHXTRRNKST-UHFFFAOYSA-N	[4] [5] [6]
SMILES	<chem>CC(C)(C=C)C=C</chem>	[5]
Rotatable Bond Count	2	[7]
Heavy Atom Count	7	[7]

Table 3: Thermodynamic Properties

Property	Symbol	Value	Source
Octanol/Water Partition Coeff.	logP _{oct/wat}	2.38460	[3]
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	(Value not specified)	[8]
Enthalpy of Formation (gas)	$\Delta_{\text{f}}H^\circ_{\text{gas}}$	(Value not specified)	[8]
Gibbs Free Energy of Formation	$\Delta_{\text{f}}G^\circ$	(Value not specified)	[8]
Ionization Energy	IE	(Value not specified)	[8]

Note: Specific quantitative values for some thermodynamic properties were not available in the search results, but their relevance is noted by chemical property databases.[8]

Synthesis and Experimental Protocols

3,3-Dimethyl-1,4-pentadiene can be synthesized from the precursor 1,5-dichloro-3,3-dimethylpentane.[2] Direct dehydrochlorination with various bases has proven to be challenging.[2] A more effective method involves a simplified one-step process utilizing a hindered amine and sodium iodide.[2]

Protocol: Synthesis via Dehydrohalogenation

Objective: To synthesize **3,3-Dimethyl-1,4-pentadiene** from 1,5-dichloro-3,3-dimethylpentane.

Reagents:

- 1,5-dichloro-3,3-dimethylpentane (Starting material)
- Sodium iodide (NaI)
- 2-methylquinoline (Hindered amine base)

Procedure:

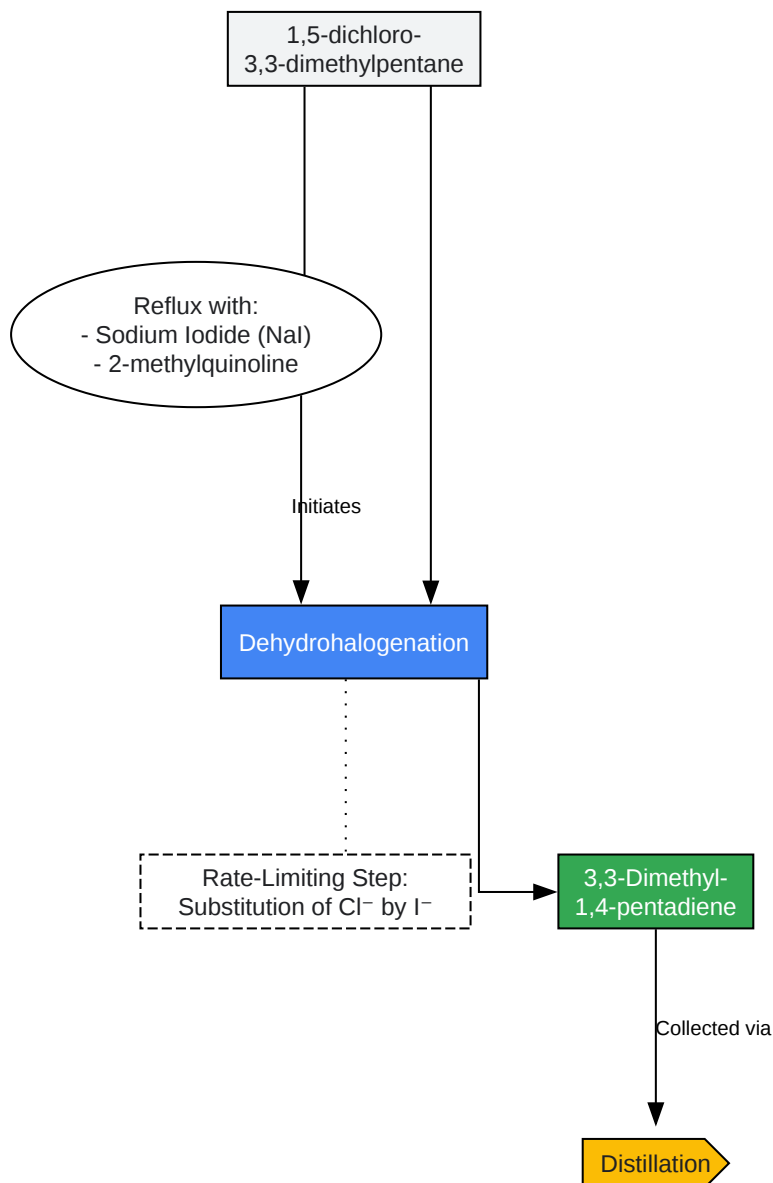
- A mixture of 1,5-dichloro-3,3-dimethylpentane, sodium iodide, and 2-methylquinoline is prepared in a suitable reaction flask equipped for distillation.^[2]
- The mixture is heated to reflux.^[2]
- The reaction proceeds via a proposed sequence of intermediates: the initial substitution of a chloride with an iodide is believed to be the rate-limiting step, followed by the formation of chloro-iodide, chloroolefin, and iodoolefin intermediates.^[2]
- The desired product, **3,3-Dimethyl-1,4-pentadiene**, is volatile and is removed from the reaction mixture by distillation as it is formed.^[2] This continuous removal of the product helps to drive the reaction to completion.

This method leverages the principle that the ease of dehydrohalogenation increases from chlorides to iodides more rapidly than the rate of nucleophilic substitution.^[2]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3,3-Dimethyl-1,4-pentadiene** as described in the protocol above.



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Caption: Synthesis workflow for **3,3-Dimethyl-1,4-pentadiene**.

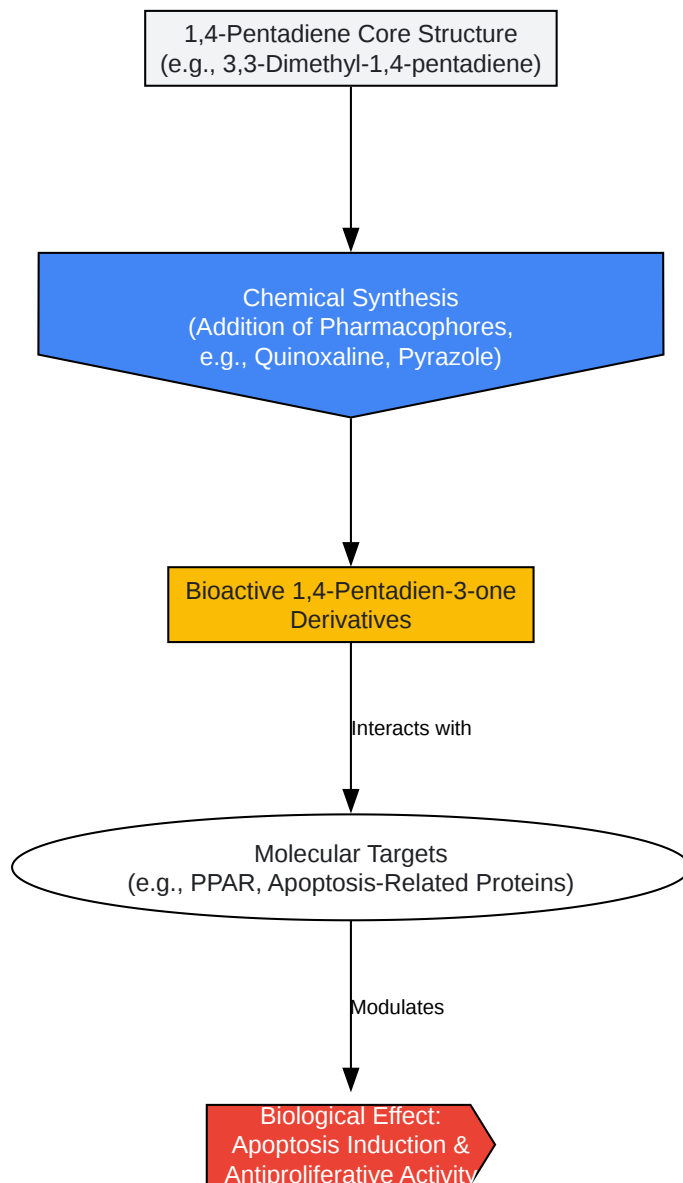
Reactivity and Potential Applications in Drug Discovery

Due to its two double bonds, **3,3-Dimethyl-1,4-pentadiene** is a reactive molecule capable of undergoing reactions such as polymerization, addition, and rearrangement.[1] While direct

biological signaling pathways for this specific compound are not documented, the structurally related 1,4-pentadien-3-one moiety is a key pharmacophore in drug discovery.[9][10][11]

Derivatives containing the 1,4-pentadien-3-one scaffold have been synthesized and evaluated for significant antiproliferative and antifungal activities.[9][11] For instance, certain quinoxaline-bearing derivatives have been shown to induce apoptosis in SMMC-7721 cancer cells, potentially acting as inhibitors of peroxisome proliferator-activated receptors (PPAR).[9] This suggests that the broader class of pentadiene-containing molecules represents a valuable template for developing novel therapeutic agents.

The diagram below conceptualizes the logical relationship between the core structure and its potential application in drug development based on studies of its derivatives.



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Caption: Conceptual pathway for drug development using pentadiene scaffolds.

Spectroscopic Information

Spectroscopic data is crucial for the identification and characterization of **3,3-Dimethyl-1,4-pentadiene**. While specific peak data is not provided here, several databases contain the relevant spectra:

- Mass Spectrum (Electron Ionization): Available through the NIST WebBook.[6]
- Infrared (IR) Spectrum: A vapor phase IR spectrum is available from SpectraBase.[4]
- NMR Spectrum: Predictive ^1H NMR and ^{13}C NMR data can be found on resources like Guidechem.[7] Real experimental spectra are also available on platforms like SpectraBase.[4]

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